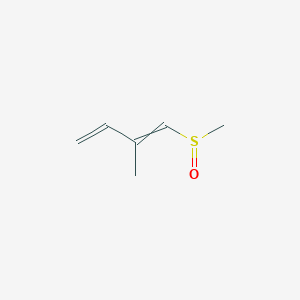
(3-Hydroxy-4-(methylamino)phenyl)phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-4-(methylamino)phenyl)phenylmethanone is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzophenone, featuring a hydroxy group and a methylamino group attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-(methylamino)phenyl)phenylmethanone typically involves the reaction of 3-hydroxy-4-(methylamino)benzaldehyde with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic acyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-4-(methylamino)phenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a secondary alcohol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(3-Hydroxy-4-(methylamino)phenyl)phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-4-(methylamino)phenyl)phenylmethanone involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacking the hydroxy and methylamino groups.
4-Hydroxybenzophenone: Similar to (3-Hydroxy-4-(methylamino)phenyl)phenylmethanone but without the methylamino group.
4-Methylaminobenzophenone: Similar but without the hydroxy group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
54903-59-2 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
[3-hydroxy-4-(methylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H13NO2/c1-15-12-8-7-11(9-13(12)16)14(17)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
Clave InChI |
XVIIAMVONPQTRS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


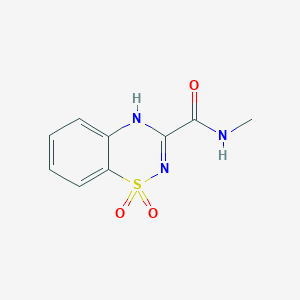
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
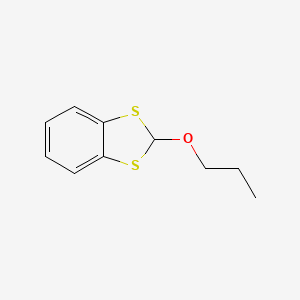
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

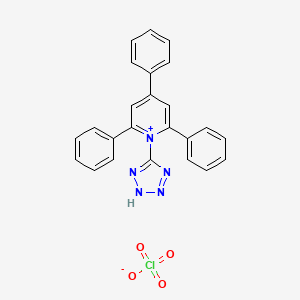
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)

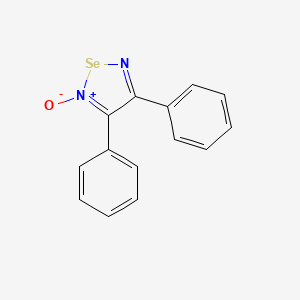

![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
